molecular formula C15H11FN4OS B13440549 (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone

(4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone

Cat. No.: B13440549
M. Wt: 314.3 g/mol
InChI Key: JBTRAENEEJNXFX-UHFFFAOYSA-N
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Description

(4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring .

Scientific Research Applications

(4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-(pyridin-2-ylamino)thiazol-5-yl)(3-chlorophenyl)methanone
  • (4-Amino-2-(pyridin-4-ylamino)thiazol-5-yl)(3-bromophenyl)methanone
  • (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-methylphenyl)methanone

Uniqueness

What sets (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance its binding affinity to certain enzymes and increase its metabolic stability .

Properties

Molecular Formula

C15H11FN4OS

Molecular Weight

314.3 g/mol

IUPAC Name

[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20)

InChI Key

JBTRAENEEJNXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N

Origin of Product

United States

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